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Compound of Interest

Compound Name: Tyrphostin AG 112

Cat. No.: B11931776

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tyrphostin AG 112, a potent inhibitor of the
Epidermal Growth Factor Receptor (EGFR). While specific quantitative data on its cross-
reactivity with a broad panel of other receptor tyrosine kinases (RTKSs) is not extensively
available in public literature, this document outlines the known inhibitory activity of Tyrphostin
AG 112 and provides detailed experimental protocols for researchers to assess its selectivity
profile.

Overview of Tyrphostin AG 112

Tyrphostin AG 112 is a member of the tyrphostin family of compounds, which are known to
inhibit protein tyrosine kinases. It acts as an EGFR phosphorylation inhibitor, making it a
valuable tool for studying EGFR-mediated signaling pathways and a potential starting point for
the development of more selective anticancer agents. Its chemical and physical properties are
summarized below.
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Property Value
32)-2-amino-4-(4-hydroxyphenyl)buta-1,3-

IUPAC Name (32) (+-hy ypheny)
diene-1,1,3-tricarbonitrile[1]

Chemical Formula C13H8N40I1][2]

Molecular Weight 236.23 g/mol [1][2]

) Epidermal Growth Factor Receptor (EGFR)[2][3]
Primary Target

[4]

Cross-Reactivity Profile of Tyrphostin AG 112

A comprehensive cross-reactivity profile of Tyrphostin AG 112 against a wide array of receptor
tyrosine kinases, with corresponding IC50 or Ki values, is not readily available in the public
domain. The primary reported activity of Tyrphostin AG 112 is the inhibition of EGFR
phosphorylation[2][3][4].

For context, studies on other tyrphostin derivatives have shown varying degrees of selectivity.
For instance, Tyrphostin AG 1112 demonstrates inhibitory activity against p210bcr-abl (IC50 =
2 uM), EGFR (IC50 = 15 pM), and PDGFR (IC50 = 20 puM). Another compound, Tyrphostin AG
879, is a potent inhibitor of HER2/ErbB2 (IC50 = 1 uM) with significant selectivity over EGFR
and PDGFRI[5]. Some potent EGFR inhibitors from the tyrphostin class have been observed to
inhibit the insulin receptor kinase, but at concentrations 100 to 1000 times higher than those
required for EGFR inhibition, suggesting a degree of selectivity[1].

Given the absence of a broad kinase panel screening for Tyrphostin AG 112, researchers are
encouraged to perform their own selectivity profiling to determine its suitability for their specific
experimental needs. The following section provides a detailed protocol for such an
assessment.

Experimental Protocols

This section details a generalized protocol for determining the in vitro cross-reactivity of
Tyrphostin AG 112 against a panel of receptor tyrosine kinases.

In Vitro Kinase Inhibition Assay
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This assay is designed to measure the ability of Tyrphostin AG 112 to inhibit the activity of
various receptor tyrosine kinases. The protocol is based on a standard radiometric or
fluorescence-based assay format.

Materials:

Recombinant human receptor tyrosine kinases (e.g., EGFR, HER2, VEGFR2, PDGFR},
FGFR1, InsR)

Tyrphostin AG 112 (stock solution in DMSO)

ATP (Adenosine Triphosphate), [y-32P]ATP or fluorescently-labeled ATP analog

Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

96-well or 384-well assay plates

Phosphocellulose paper or other capture membrane (for radiometric assay)

Scintillation counter or fluorescence plate reader

Stop solution (e.g., 75 mM phosphoric acid for radiometric assay; EDTA solution for
fluorescence-based assays)

Procedure:

o Prepare Kinase Reactions:

o In each well of the assay plate, add the kinase reaction buffer.

o Add the specific recombinant receptor tyrosine kinase to each well.

o Add the substrate peptide or protein.

e Add Inhibitor:
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o Prepare serial dilutions of Tyrphostin AG 112 in DMSO. A typical concentration range to
test would be from 0.01 uM to 100 pM.

o Add the diluted Tyrphostin AG 112 or DMSO (as a vehicle control) to the appropriate
wells.

o Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

e |nitiate Kinase Reaction:

o Prepare a solution of ATP and [y-32P]ATP (or fluorescent ATP analog) in kinase reaction
buffer. The final ATP concentration should be at or near the Km for each specific kinase.

o Add the ATP solution to each well to start the reaction.

o Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the
reaction is in the linear range.

e Stop Reaction and Detect Signal:

o For Radiometric Assay:

Add the stop solution to terminate the reaction.

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

Wash the paper multiple times with phosphoric acid to remove unincorporated
[y-32P]ATP.

Measure the radioactivity of each spot using a scintillation counter.

o For Fluorescence-Based Assay:
» Add the stop solution containing EDTA.

» Measure the fluorescence intensity using a fluorescence plate reader at the appropriate
excitation and emission wavelengths.

o Data Analysis:
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o Calculate the percentage of kinase activity for each Tyrphostin AG 112 concentration
relative to the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by
50%) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding
to its ligands (e.g., EGF, TGF-a), dimerizes and activates its intrinsic tyrosine kinase activity.
This leads to autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating
docking sites for various signaling proteins and initiating downstream signaling cascades that
regulate cell proliferation, survival, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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